molecular formula C12H10N4O4S B11022139 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 5734-52-1

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11022139
CAS No.: 5734-52-1
M. Wt: 306.30 g/mol
InChI Key: DMLFXAJXTCXSND-UHFFFAOYSA-N
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Description

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Acetylation: The acetamido group can be introduced by reacting the thiazole derivative with acetic anhydride in the presence of a base such as pyridine.

    Benzoylation: The final step involves the benzoylation of the thiazole derivative to form the benzamide moiety. This can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamido and benzamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, amines, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Formation of 4-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-acetamidobenzoic acid and 5-nitro-1,3-thiazole-2-amine.

Scientific Research Applications

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole moiety.

Uniqueness

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

5734-52-1

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H10N4O4S/c1-7(17)14-9-4-2-8(3-5-9)11(18)15-12-13-6-10(21-12)16(19)20/h2-6H,1H3,(H,14,17)(H,13,15,18)

InChI Key

DMLFXAJXTCXSND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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